N-(Trimethylamine-borane-carbonyl)proline methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trimethylamine-borane-carbonyl)proline methyl ester is a chemical compound with the empirical formula C10H21BN2O3 and a molecular weight of 228.10 g/mol . This compound is known for its unique structure, which includes a boron atom coordinated to a trimethylamine and a carbonyl group, attached to a proline methyl ester moiety . It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trimethylamine-borane-carbonyl)proline methyl ester typically involves the reaction of proline methyl ester with trimethylamine-borane complex under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(Trimethylamine-borane-carbonyl)proline methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The ester group can undergo nucleophilic substitution reactions with reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkoxides in alcohol solvents or amines in aprotic solvents like dimethylformamide.
Major Products Formed
Scientific Research Applications
N-(Trimethylamine-borane-carbonyl)proline methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is employed in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-(Trimethylamine-borane-carbonyl)proline methyl ester involves its ability to coordinate with various molecular targets through its boron atom . The boron atom can form stable complexes with nucleophiles, facilitating reactions such as hydroboration and Suzuki coupling . The proline moiety enhances the compound’s ability to interact with biological molecules, making it useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- N-(Trimethylamine-borane-carbonyl)glycine methyl ester
- N-(Trimethylamine-borane-carbonyl)alanine methyl ester
- N-(Trimethylamine-borane-carbonyl)valine methyl ester
Uniqueness
N-(Trimethylamine-borane-carbonyl)proline methyl ester is unique due to its proline moiety, which imparts specific stereochemical properties and enhances its interaction with biological molecules . This makes it particularly valuable in biochemical and medicinal research compared to other similar compounds .
Properties
InChI |
InChI=1S/C7H10BNO3.C3H9N/c1-12-6(10)5-3-2-4-9(5)7(8)11;1-4(2)3/h5H,2-4H2,1H3;1-3H3/t5-;/m0./s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPZCRDXWOWYTK-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]C(=O)N1CCCC1C(=O)OC.CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B]C(=O)N1CCC[C@H]1C(=O)OC.CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564750 |
Source
|
Record name | PUBCHEM_14856773 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125893-97-2 |
Source
|
Record name | PUBCHEM_14856773 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.